molecular formula C39H43ClN4O9S2 B11935823 Hfu99sbd7V CAS No. 1347232-69-2

Hfu99sbd7V

Cat. No.: B11935823
CAS No.: 1347232-69-2
M. Wt: 811.4 g/mol
InChI Key: SNXJYSXRLKUBSZ-DKVSQIIISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Las190792 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: : Industrial production of Las190792 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions: : Las190792 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Las190792 has several scientific research applications, including:

Mechanism of Action

Las190792 exerts its effects by simultaneously antagonizing muscarinic acetylcholine receptors and agonizing β2-adrenoceptors. This dual action leads to bronchodilation and anti-inflammatory effects. The compound increases cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release .

Comparison with Similar Compounds

Las190792 is compared with other similar compounds such as batefenterol, tiotropium, indacaterol, and olodaterol. It is unique due to its dual action as both a muscarinic antagonist and a β2-adrenoceptor agonist, providing a more comprehensive therapeutic effect .

Similar Compounds

Las190792 stands out due to its potent and sustained effects, making it a promising candidate for the treatment of chronic respiratory diseases .

Properties

CAS No.

1347232-69-2

Molecular Formula

C39H43ClN4O9S2

Molecular Weight

811.4 g/mol

IUPAC Name

[4-[2-[[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyphenyl]carbamoyloxy]ethyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C39H43ClN4O9S2/c1-44(24-7-9-25(10-8-24)53-37(48)39(50,33-5-3-17-54-33)34-6-4-18-55-34)15-16-52-38(49)42-29-20-32(51-2)23(19-28(29)40)21-41-22-31(46)26-11-13-30(45)36-27(26)12-14-35(47)43-36/h3-6,11-14,17-20,24-25,31,41,45-46,50H,7-10,15-16,21-22H2,1-2H3,(H,42,49)(H,43,47)/t24?,25?,31-/m0/s1

InChI Key

SNXJYSXRLKUBSZ-DKVSQIIISA-N

Isomeric SMILES

CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O

Canonical SMILES

CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O

Origin of Product

United States

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